[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid

Catalog No.
S3032571
CAS No.
2096330-12-8
M.F
C8H7BClF3O4
M. Wt
270.4
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]bor...

CAS Number

2096330-12-8

Product Name

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid

IUPAC Name

[2-chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid

Molecular Formula

C8H7BClF3O4

Molecular Weight

270.4

InChI

InChI=1S/C8H7BClF3O4/c1-16-6-2-4(9(14)15)5(10)3-7(6)17-8(11,12)13/h2-3,14-15H,1H3

InChI Key

NXEVTVKKAKXECU-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C=C1Cl)OC(F)(F)F)OC)(O)O

solubility

not available

Application in Suzuki–Miyaura Coupling

Specific Scientific Field: Organic synthesis and transition metal catalysis.

Summary: Suzuki–Miyaura (SM) coupling is a widely-applied carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Boronic acids serve as essential reagents in this process.

Experimental Procedure:

    Boron Reagent Selection: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is chosen as the boron reagent due to its stability, ease of preparation, and environmentally benign nature.

    Oxidative Addition: Palladium undergoes oxidative addition with electrophilic organic groups.

    Transmetalation: Formally nucleophilic organic groups are transferred from boron to palladium.

    Reaction Conditions: Typically carried out in organic solvents with a palladium catalyst and a base.

Results:

Synthesis of Biologically Active Molecules

Specific Scientific Field: Medicinal chemistry and drug discovery.

Summary: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid is used in the synthesis of biologically active compounds.

Experimental Procedure:

    Design and Synthesis: Researchers design molecules with boronic acid moieties.

    Coupling Reaction: Employ SM coupling or other related reactions.

    Biological Assays: Evaluate the synthesized compounds for desired biological activity.

Results:

Palladium-Catalyzed Direct Arylation

Specific Scientific Field: Organic synthesis and catalysis.

Summary: The boronic acid participates in direct arylation reactions catalyzed by palladium.

Experimental Procedure:

    Substrate Selection: Choose an aryl halide or related compound.

    Catalyst System: Combine the substrate with [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid and a palladium catalyst.

    Reaction Conditions: Conduct the reaction under suitable conditions.

Results:

Trifluoromethylpyridine Derivatives

Specific Scientific Field: Heterocyclic chemistry and drug design.

Summary: [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid contributes to the synthesis of trifluoromethylpyridine derivatives.

Experimental Procedure:

    Pyridine Functionalization: Introduce the trifluoromethyl group onto pyridine rings.

    Boron Coupling: Utilize boronic acids in the coupling reactions.

Results:

Synthesis of Electron-Deficient Borinic Acids

Specific Scientific Field: Organometallic chemistry and boron chemistry.

Summary: Borinic acids are synthesized using boronic acids, including [2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid.

Experimental Procedure:

    Transmetalation: React the boronic acid with an aryl bromide.

    Functional Group Tolerance: Accommodate various functional groups.

    Yield Optimization: Optimize reaction conditions for good yields.

Results:

2-Chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a chloro group, a methoxy group, and a trifluoromethoxy group on a phenyl ring. Its molecular formula is C8H7BClF3O4C_8H_7BClF_3O_4, and it has a molar mass of approximately 253.49 g/mol. The compound is notable for its unique electronic properties due to the trifluoromethoxy substituent, which can influence its reactivity and interactions with biological targets.

[2-Chloro-5-methoxy-4-(trifluoromethoxy)phenyl]boronic acid itself is not expected to have a specific mechanism of action. Its primary function is as a reactant in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds in the context of a larger molecule. The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with palladium undergoing oxidation and reduction steps [].

Typical of boronic acids, including:

  • Suzuki Coupling Reactions: It can react with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Dehydrative Amidation: This compound may serve as a catalyst in dehydrative amidation reactions between carboxylic acids and amines, facilitating the formation of amides under mild conditions .
  • Cross-Coupling Reactions: It can also be involved in cross-coupling reactions with other nucleophiles, expanding its utility in organic synthesis.

The synthesis of 2-chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid typically involves multiple steps:

  • Preparation of Boronic Acid: Starting from commercially available precursors, the boronic acid can be synthesized using methods such as the reaction of phenylboronic acid derivatives with chlorinated or trifluoromethylated aromatic compounds.
  • Functionalization: The introduction of chloro and methoxy groups can be achieved through electrophilic aromatic substitution reactions or via nucleophilic substitutions on appropriately substituted phenolic compounds.
  • Purification: The final product is often purified using column chromatography or recrystallization techniques to achieve high purity levels suitable for further applications.

2-Chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid has potential applications in:

  • Organic Synthesis: As a versatile building block in the synthesis of complex organic molecules.
  • Pharmaceutical Development: It may serve as an intermediate in the synthesis of biologically active compounds, particularly those targeting specific enzyme systems.
  • Material Science: Its unique properties might be leveraged in developing advanced materials or sensors due to its electronic characteristics.

Similar compounds include:

Compound NameMolecular FormulaUnique Features
2-Chloro-5-fluoro-phenylboronic acidC7H6BClFContains a fluorine atom instead of trifluoromethoxy group
4-(Trifluoromethoxy)phenylboronic acidC7H6B F3O2Lacks chlorine and methoxy groups but retains trifluoromethyl functionality
5-Methoxy-2-nitrophenylboronic acidC8H10BNO4Contains a nitro group instead of chlorine or trifluoromethoxy

Uniqueness

The uniqueness of 2-chloro-5-methoxy-4-(trifluoromethoxy)phenylboronic acid lies in its combination of electron-withdrawing groups (trifluoromethoxy and chloro) along with the methoxy group, which can significantly alter its reactivity and selectivity in

Dates

Last modified: 08-17-2023

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